3-(Chloromethyl)-5-ethylpyridine

Nucleophilic substitution kinetics Alkylating agent reactivity Regioisomeric structure–reactivity relationships

3-(Chloromethyl)-5-ethylpyridine (CAS 1211582-29-4, molecular formula C₈H₁₀ClN, molecular weight 155.62 g/mol) is a heterocyclic organohalide belonging to the chloromethylpyridine class. It bears a reactive chloromethyl group at the pyridine 3-position and an ethyl substituent at the 5-position (SMILES: CCc1cncc(CCl)c1), placing it structurally at the intersection of two key differentiation axes: regioisomeric chloromethyl placement (2- vs.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
Cat. No. B13156746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-ethylpyridine
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCCC1=CC(=CN=C1)CCl
InChIInChI=1S/C8H10ClN/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2,4H2,1H3
InChIKeyZTODFGGXYMPBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-ethylpyridine (CAS 1211582-29-4): Procurement-Relevant Baseline for a Dual-Substituted Chloromethylpyridine Building Block


3-(Chloromethyl)-5-ethylpyridine (CAS 1211582-29-4, molecular formula C₈H₁₀ClN, molecular weight 155.62 g/mol) is a heterocyclic organohalide belonging to the chloromethylpyridine class . It bears a reactive chloromethyl group at the pyridine 3-position and an ethyl substituent at the 5-position (SMILES: CCc1cncc(CCl)c1), placing it structurally at the intersection of two key differentiation axes: regioisomeric chloromethyl placement (2- vs. 3- vs. 4-position) and alkyl substituent identity (ethyl vs. methyl vs. unsubstituted) . Commercial availability is confirmed with a vendor-specified purity of ≥95% .

Why 3-(Chloromethyl)-5-ethylpyridine Cannot Be Replaced by Its 2-Position Regioisomer or Methyl Analog: Quantitative Reactivity and Property Divergence


Chloromethylpyridines are not interchangeable alkylating agents. Systematic kinetic studies on picolyl chlorides demonstrate that the position of the chloromethyl group on the pyridine ring dictates the thermal SN2 solvolysis rate, with an established reactivity order of α-isomer (2-position) > β-isomer (3-position) > γ-isomer (4-position) [1]. This ranking, grounded in electron density calculations, means that a procurement decision to use the 2-(chloromethyl)-5-ethylpyridine regioisomer will yield a kinetically distinct alkylating agent compared to the 3-substituted target compound. Furthermore, computed lipophilicity diverges meaningfully: the 3-chloromethyl isomer is predicted to be more lipophilic (estimated logP ≈ 2.6) than the 2-chloromethyl isomer (logP = 2.38) [2], while the methyl analog 3-(chloromethyl)-5-methylpyridine is substantially less lipophilic (logP = 2.13) . These differences in reaction kinetics and physicochemical properties preclude generic substitution.

3-(Chloromethyl)-5-ethylpyridine: Comparator-Anchored Evidence for Differentiated Procurement Decisions


Thermal SN2 Solvolysis Reactivity Ranking: 3-Position (β) vs. 2-Position (α) vs. 4-Position (γ) Chloromethylpyridines

A direct head-to-head kinetic study of α-, β-, and γ-picolyl chlorides established that thermal SN2 solvolysis rates in pyridine and tert-butyl amine solvents decrease in the order α-PC (2-position) > β-PC (3-position) > γ-PC (4-position), as confirmed by activation parameter calculations [1]. By class-level inference, 3-(Chloromethyl)-5-ethylpyridine, as a β-substituted chloromethylpyridine, will exhibit intermediate SN2 reactivity — slower than its 2-(chloromethyl)-5-ethylpyridine regioisomer but faster than the 4-substituted analog. The experimentally determined photochemical quantum yields for the parent picolyl chlorides in tert-butyl amine are β-PC = 1.00, α-PC = 0.73, and γ-PC = 0.50, indicating that the β-isomer possesses the highest photochemical alkylation efficiency among the three regioisomers [1].

Nucleophilic substitution kinetics Alkylating agent reactivity Regioisomeric structure–reactivity relationships

Lipophilicity Differentiation: 3-(Chloromethyl)-5-ethylpyridine vs. 2-Regioisomer and 5-Methyl Analog

Computed logP values reveal systematic lipophilicity differences driven by both regioisomeric chloromethyl placement and alkyl substituent identity. The 2-(chloromethyl)-5-ethylpyridine regioisomer has a computed logP of 2.38 [1], while the 5-methyl analog 3-(chloromethyl)-5-methylpyridine has a logP of 2.13 . Although an experimentally validated logP for 3-(Chloromethyl)-5-ethylpyridine is not published, the additive contribution of an ethyl group versus a methyl group (+~0.5 logP units) predicts a value of approximately 2.6, making it the most lipophilic member of this comparator set. The 3-chloromethyl placement also reduces hydrogen-bonding capacity with the pyridine nitrogen relative to the 2-isomer, further contributing to increased lipophilicity.

Lipophilicity LogP comparison Physicochemical profiling

Physical Property Comparison: Boiling Point and Vapor Pressure of 5-Ethyl vs. 5-Methyl Analog

The 5-methyl analog 3-(chloromethyl)-5-methylpyridine has a predicted boiling point of 232.2 ± 25.0 °C at 760 mmHg and a vapor pressure of 0.1 ± 0.4 mmHg at 25 °C (ACD/Labs prediction), with a density of 1.118 g/cm³ and an enthalpy of vaporization of 45.0 ± 3.0 kJ/mol . The replacement of the 5-methyl group with a 5-ethyl group in 3-(Chloromethyl)-5-ethylpyridine adds one methylene unit, which is expected to increase the boiling point by approximately 15–25 °C (to an estimated ~247–257 °C) and reduce vapor pressure commensurately. These shifts, while modest, affect the compound's behavior during vacuum distillation purification and its storage stability profile relative to the more volatile methyl analog.

Boiling point prediction Vapor pressure Distillation and purification

Neighboring-Group Participation: Absence in 3-Chloromethyl vs. Anchimeric Assistance in 2-Chloromethyl Isomers

The 2-(chloromethyl)pyridine scaffold benefits from anchimeric assistance via the pyridine ring nitrogen, which can stabilize transition states through neighboring-group participation (NGP) during nucleophilic substitution [1]. In contrast, the 3-chloromethyl isomer lacks this intramolecular stabilization pathway because the chloromethyl group is positioned meta to the ring nitrogen, precluding formation of the requisite cyclic transition state. This mechanistic divergence was experimentally demonstrated in thermal reactions of picolyl chlorides: 2-picolyl chloride formed intermolecular condensation products, while 3-picolyl chloride did not undergo this pathway and instead yielded polymeric products under the same conditions [2]. By class-level inference, this fundamental difference in reaction mechanism applies identically to the ethyl-substituted derivatives.

Neighboring group participation Anchimeric assistance Reaction mechanism divergence

Ethyl Substituent as a Documented Intermediate Scaffold Differentiator: The Rupatadine Analogy

The 5-methyl analog 3-(chloromethyl)-5-methylpyridine is an established intermediate in the synthesis of the antihistamine drug Rupatadine . The replacement of the 5-methyl with a 5-ethyl group in the target compound introduces a defined steric and electronic perturbation. While specific public-domain application data for 3-(Chloromethyl)-5-ethylpyridine remain limited, the precedent set by the methyl analog establishes the scaffold's utility in pharmaceutical intermediate chemistry. The ethyl-for-methyl substitution provides a 14 Da molecular weight increase (155.62 vs. 141.60 g/mol) and an additional rotatable bond, parameters that are routinely exploited in medicinal chemistry to modulate target binding, metabolic stability, and off-target selectivity of derived final compounds .

Drug intermediate Rupatadine Alkyl substituent SAR

3-(Chloromethyl)-5-ethylpyridine: Evidence-Grounded Application Scenarios for Research and Industrial Procurement


Controlled-Rate Alkylation in Sequential Derivatization Cascades

The 3-position chloromethyl group provides an intermediate SN2 reactivity — faster than 4-substituted analogs but slower than the 2-substituted regioisomer [1] — making 3-(Chloromethyl)-5-ethylpyridine the preferred alkylating building block when reaction sequences require a balance between sufficient reactivity for timely conversion and sufficient latency to avoid premature or unselective alkylation of polyfunctional substrates. This is particularly relevant in the synthesis of heterocyclic libraries where multiple nucleophilic sites compete.

Medicinal Chemistry Analogue Series: Ethyl-for-Methyl Structural Diversification

With the 5-methyl analog established as a key intermediate in Rupatadine synthesis , procurement of the 5-ethyl analog enables systematic exploration of alkyl-chain SAR in lead optimization. The ethyl substituent confers higher lipophilicity (estimated logP ≈ 2.6 vs. 2.13), increased molecular weight (+14 Da), and an additional rotatable bond compared to the methyl analog , parameters that directly influence target binding, metabolic stability, and pharmacokinetic profile of derived drug candidates.

Photochemical Alkylation Workflows Requiring Maximum Quantum Efficiency

For photochemically driven alkylation reactions, the β-chloromethylpyridine scaffold exhibits the highest quantum yield (1.00) among the three regioisomers — 1.37-fold higher than the α-isomer and 2.00-fold higher than the γ-isomer [1]. 3-(Chloromethyl)-5-ethylpyridine is therefore the regioisomer of choice for photochemical synthetic methodologies where maximizing photon-to-product conversion efficiency is critical for process economics and throughput.

Agrochemical Intermediate Development Leveraging Predicted Physicochemical Profile

Chloromethylpyridines are established intermediates in agrochemical synthesis [2]. The higher predicted boiling point (estimated ~247–257 °C) and lower vapor pressure of 3-(Chloromethyl)-5-ethylpyridine relative to its 5-methyl analog (boiling point 232.2 °C) offer advantages in process-scale reactions requiring elevated temperatures, reducing volatile loss and improving mass balance in continuous-flow or batch reactors operating above ambient pressure.

Quote Request

Request a Quote for 3-(Chloromethyl)-5-ethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.